molecular formula C19H19FN2O3 B3019231 2-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 941982-50-9

2-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide

Cat. No. B3019231
M. Wt: 342.37
InChI Key: URPMYRDWIZJOIR-UHFFFAOYSA-N
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Description

The compound "2-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide" is a fluorine-containing benzamide analog. Benzamide derivatives are known for their biological activities and have been studied for various applications, including imaging of receptor status in solid tumors using positron emission tomography (PET) . The presence of fluorine atoms in such compounds often enhances their properties for medical imaging due to the suitability of fluorine-18 for PET .

Synthesis Analysis

The synthesis of fluorine-containing benzamide analogs typically involves multi-step procedures. For instance, the synthesis of related compounds has been achieved through the displacement of mesylate precursors with [18F]fluoride . Although the specific synthesis of "2-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide" is not detailed in the provided papers, similar compounds have been synthesized using continuous flow processes with in-line IR analysis, which suggests that a similar approach could potentially be applied .

Molecular Structure Analysis

Structural investigations of benzamide derivatives, such as the analysis of crystal structures and the study of hydrogen bonding patterns, are crucial for understanding their chemical behavior and interactions . While the exact molecular structure analysis of the compound is not provided, related compounds have been analyzed using crystallography and Hirshfeld surface analysis to understand the contributions of atom-atom contacts and variations in crystal packing .

Chemical Reactions Analysis

Benzamide analogs can participate in various chemical reactions, including those that lead to the formation of fluorescent probes or radiolabeled compounds for imaging purposes . For example, benzoxazole and benzothiazole analogs have been prepared from benzazoles and used as fluorescent probes sensitive to pH and metal cations . Similarly, benzamide analogs have been radiolabeled for PET imaging . These studies suggest that "2-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide" could also be modified or used in reactions for imaging applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure, including the presence of fluorine atoms and substituents on the benzamide ring. The high acidity of the fluorophenol moiety in related compounds has been associated with high sensitivity to pH and selectivity in metal cation sensing . The fluorine atom also contributes to the high tumor uptake and favorable tumor/normal tissue ratios observed in biodistribution studies of fluorine-18-labeled benzamide analogs for PET imaging . These properties are likely to be relevant for "2-fluoro-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide" as well, although specific data on this compound is not provided in the papers.

properties

IUPAC Name

2-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-25-17-10-9-13(12-16(17)22-11-5-4-8-18(22)23)21-19(24)14-6-2-3-7-15(14)20/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPMYRDWIZJOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

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